1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole 1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1240569-68-9
VCID: VC11752160
InChI: InChI=1S/C13H14ClN3O3/c14-11-4-3-5-13(8-11)20-7-2-1-6-16-10-12(9-15-16)17(18)19/h3-5,8-10H,1-2,6-7H2
SMILES: C1=CC(=CC(=C1)Cl)OCCCCN2C=C(C=N2)[N+](=O)[O-]
Molecular Formula: C13H14ClN3O3
Molecular Weight: 295.72 g/mol

1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole

CAS No.: 1240569-68-9

Cat. No.: VC11752160

Molecular Formula: C13H14ClN3O3

Molecular Weight: 295.72 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole - 1240569-68-9

Specification

CAS No. 1240569-68-9
Molecular Formula C13H14ClN3O3
Molecular Weight 295.72 g/mol
IUPAC Name 1-[4-(3-chlorophenoxy)butyl]-4-nitropyrazole
Standard InChI InChI=1S/C13H14ClN3O3/c14-11-4-3-5-13(8-11)20-7-2-1-6-16-10-12(9-15-16)17(18)19/h3-5,8-10H,1-2,6-7H2
Standard InChI Key WDDOYGXOVGMVRG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)OCCCCN2C=C(C=N2)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC(=C1)Cl)OCCCCN2C=C(C=N2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted at the 1-position with a 4-(3-chlorophenoxy)butyl chain and at the 4-position with a nitro group. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, confers rigidity and electronic diversity, enabling interactions with biological targets . The 3-chlorophenoxy moiety introduces steric bulk and lipophilicity, potentially enhancing membrane permeability, while the nitro group may participate in redox reactions or hydrogen bonding .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1240569-68-9
Molecular FormulaC13H14ClN3O3\text{C}_{13}\text{H}_{14}\text{ClN}_{3}\text{O}_{3}
Molecular Weight295.72 g/mol
IUPAC Name1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole

Synthesis and Reaction Pathways

General Strategies for Pyrazole Functionalization

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or through transition metal-catalyzed cross-coupling reactions . For 1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole, a plausible route involves:

  • N-Alkylation: Introducing the butyl sidechain via alkylation of a pre-formed pyrazole nucleus.

  • Nitration: Electrophilic aromatic substitution to install the nitro group at the 4-position.

  • Phenoxy Group Attachment: Coupling the chlorophenoxy moiety via nucleophilic substitution or Ullmann-type reactions .

Case Study: Nitration of Pyrazole Intermediates

Analogous nitration procedures are detailed for 3-chloro-1-methyl-4-nitro-1H-pyrazole, where fuming nitric acid in sulfuric acid at 0–27°C yielded nitro-substituted products with 54–73% efficiency . Adapting this to the target compound would require nitrating 1-[4-(3-chlorophenoxy)butyl]-1H-pyrazole under similar conditions, though steric hindrance from the butyl chain may necessitate optimized reaction times or temperatures .

Table 2: Hypothetical Nitration Conditions

ParameterValueBasis in Literature
Nitrating AgentFuming HNO₃ in H₂SO₄
Temperature0–30°C
Reaction Time2–6 hours
Expected Yield50–75%

Physicochemical and Pharmacokinetic Properties

Predicted Solubility and Lipophilicity

Computational models for the analog 3-chloro-1-methyl-4-nitro-1H-pyrazole suggest moderate lipophilicity (LogP=0.49\text{LogP} = 0.49) and aqueous solubility (2.63 mg/mL) . Extrapolating to the target compound, the elongated butyl chain may increase LogP, enhancing blood-brain barrier permeation but reducing water solubility .

Metabolic Stability

Industrial and Research Applications

Agrochemical Development

Chlorophenoxy compounds are herbicidal; integrating this moiety into a pyrazole framework could yield novel herbicides with improved selectivity .

Fluorescent Probes

Nitro-pyrazoles have been employed as fluorescent tags. The electron-withdrawing nitro group could stabilize excited states, enabling imaging applications .

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